7-methoxy-2-phenyl-quinoline-4-carbonyl Chloride
Overview
Description
. It is an important compound in the metabolic pathways of living organisms, playing a crucial role in the synthesis of nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ureidosuccinic acid can be synthesized through the reaction of carbamoyl phosphate with L-aspartic acid. This reaction is catalyzed by the enzyme aspartate transcarbamylase . The reaction conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of ureidosuccinic acid often involves biotechnological methods, utilizing genetically engineered microorganisms to produce the enzyme aspartate transcarbamylase. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Ureidosuccinic acid undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to produce aspartic acid and carbamoyl phosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: Often involves nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Aspartic acid and carbamoyl phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ureidosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of pyrimidine nucleotides.
Biology: It plays a role in the study of metabolic pathways and enzyme kinetics.
Medicine: It is involved in research related to genetic disorders affecting pyrimidine metabolism.
Industry: It is used in the production of nucleotides and nucleotide analogs for various applications
Mechanism of Action
Ureidosuccinic acid exerts its effects primarily through its role in pyrimidine biosynthesis. It acts as a substrate for the enzyme aspartate transcarbamylase, which catalyzes the formation of carbamoyl aspartic acid from carbamoyl phosphate and L-aspartic acid. This reaction is a key step in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .
Comparison with Similar Compounds
- 3-Ureidopropionic acid
- Beta-Ureidoisobutyric acid
- N-Acetylaspartic acid
Comparison: Ureidosuccinic acid is unique in its role as an intermediate in pyrimidine biosynthesis. While similar compounds like 3-ureidopropionic acid and beta-ureidoisobutyric acid are also involved in metabolic pathways, they do not play the same critical role in nucleotide synthesis. N-acetylaspartic acid, on the other hand, is involved in different metabolic processes and does not participate in pyrimidine biosynthesis .
Properties
IUPAC Name |
7-methoxy-2-phenylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-12-7-8-13-14(17(18)20)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPZXHKKSOVFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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